molecular formula C5H2Cl3N B095902 2,3,5-Trichloropyridine CAS No. 16063-70-0

2,3,5-Trichloropyridine

Cat. No. B095902
CAS RN: 16063-70-0
M. Wt: 182.43 g/mol
InChI Key: CNLIIAKAAMFCJG-UHFFFAOYSA-N
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Description

2,3,5-Trichloropyridine is a chemical compound with the empirical formula C5H2Cl3N . It is a halogenated heterocycle and is used as a biochemical reagent . It is a crystalline material and is useful as an intermediate for preparing various compounds having pesticidal activity .


Synthesis Analysis

2,3,5-Trichloropyridine can be synthesized by the direct reaction of pentachloropyridine or 2,3,5,6-tetrachloropyridine with metallic zinc in the presence of a strongly alkaline aqueous solution . It can also be used in the synthesis of 3,5-dichloro-2-arylpyridines via a palladium acetate-catalyzed ligand-free Suzuki reaction with arylboronic acids .


Molecular Structure Analysis

The molecular weight of 2,3,5-Trichloropyridine is 182.44 . The SMILES string representation of its structure is Clc1cnc(Cl)c(Cl)c1 .


Chemical Reactions Analysis

2,3,5-Trichloropyridine is reported to undergo nucleophilic displacement reaction in ionic liquid to afford the corresponding 2-aryloxylpropionate . It can also undergo a palladium acetate-catalyzed ligand-free Suzuki reaction with arylboronic acids to produce 3,5-dichloro-2-arylpyridines .


Physical And Chemical Properties Analysis

2,3,5-Trichloropyridine has a boiling point of 219 °C and a melting point of 46-50 °C . It is stable under normal conditions .

Scientific Research Applications

Chemical Synthesis

2,3,5-Trichloropyridine is used in the synthesis of 3,5-dichloro-2-arylpyridines via a palladium acetate-catalyzed ligand-free Suzuki reaction with arylboronic acids . This reaction is highly efficient and environmentally benign, and it provides high yields of 3,5-dichloro-2-arylpyridines .

Nucleophilic Displacement Reaction

2,3,5-Trichloropyridine is reported to undergo a nucleophilic displacement reaction in ionic liquid to afford the corresponding 2-aryloxylpropionate . This reaction is a key step in the synthesis of various organic compounds .

Crystal Structure Analysis

The crystal structure of 2,3,5-trichloropyridine has been reported . The molecules of 2,3,5-trichloropyridine in the crystal are stacked along the short a axis and form a layer structure . This information is valuable for understanding the physical and chemical properties of the compound .

Micellar Electrokinetic Chromatography

The separation and migration behavior of 2,3,5-trichloropyridine has been studied by micellar electrokinetic chromatography . This technique is used to analyze the behavior of the compound in different environments .

Environmental Impact Study

2,3,5-Trichloropyridine is classified as Acute Tox. 3 Oral - Aquatic Chronic 3 - Eye Dam. 1 - Skin Sens. 1 . This information is crucial for assessing the environmental impact and safety measures needed when handling this compound .

Quantitative NMR Studies

Although not directly related to 2,3,5-Trichloropyridine, its close relative 3,4,5-Trichloropyridine may be employed as a secondary standard in quantitative NMR (qNMR) studies . It’s plausible that 2,3,5-Trichloropyridine could have similar applications in qNMR studies.

Safety And Hazards

2,3,5-Trichloropyridine is harmful to aquatic life with long-lasting effects . It is classified as Acute Tox. 3 Oral, Aquatic Chronic 3, Eye Dam. 1, and Skin Sens. 1 . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . If inhaled, remove to fresh air and get medical attention immediately if symptoms occur . If ingested, do not induce vomiting and get medical attention .

properties

IUPAC Name

2,3,5-trichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl3N/c6-3-1-4(7)5(8)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLIIAKAAMFCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166952
Record name Pyridine, 2,3,5-trichloro-
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Molecular Weight

182.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trichloropyridine

CAS RN

16063-70-0
Record name 2,3,5-Trichloropyridine
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Record name Pyridine, 2,3,5-trichloro-
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Record name Pyridine, 2,3,5-trichloro-
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Record name 2,3,5-trichloropyridine
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Record name 2,3,5-TRICHLOROPYRIDINE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

By the method described in Example 1, 11.0 g (0.05 mol) of 2,3,4,5-tetrachloropyridine, 4.4 g (0.065 gram atom) of zinc dust (96%) and 4.0 g (0.075 mol) of ammonium chloride are reacted to yield 7.1 g (78% of theory) of 2,3,5-trichloropyridine, m.p. 36°-40° C., which contains, according to gas-chromatographical analysis, 79.2% of 2,3,5-trichloropyridine, 11.8% of 2,3,4,5-tetrachloropyridine and 6.6% of unknown products.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
4.4 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

By the method described in Example 1, 11.0 g (0.05 mol) of 2,3,4,5-tetrachloropyridine, 4.4 g (0.065 gram atom) of zinc dust (96.5%) and 24.7 g (0.135 mol) of the tetramethylammonium salt of methanephosphonic acid monomethyl ester in 90 ml of trimethyl phosphate are reacted to obtain 7.1 g (78% of theory) of 2,3,5-trichloropyridine, m.p. 47°-47.5° C., which contains, according to gas-chromatographical analysis, 97.6% of 2,3,5-trichloropyridine, 0.4% of 2,3,4,5-tetrachloropyridine and 1.4% of unknown products.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
24.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Four
Name
Quantity
4.4 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

By the method described in Example 1, 11.0 g (0.05 mol) of 2,3,4,5-tetrachloropyridine, 4.4 g (0.065 gram atom) of zinc dust (96%) and 9.5 g (0.075 mol) of the ammonium salt of methanephosphonic acid monomethyl ester are reacted to obtain 7.0 g (76% of theory) of 2,3,5-trichloropyridine, m.p. 37°-40° C., which contains, according to gas-chromatographical analysis, 78.8% of 2,3,5-trichloropyridine, 2.5% of 2,3,4,5-tetrachloropyridine and 0.61% of unknown products.
Quantity
11 g
Type
reactant
Reaction Step One
[Compound]
Name
ammonium salt
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4.4 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

reacting 2,3,5,6-tetrachloropyridine in a reaction medium including zinc, an aqueous alkaline reagent, a water-immiscible organic solvent, and a phase transfer catalyst to form 2,3,5-trichloropyridine.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5-Trichloropyridine
Reactant of Route 2
2,3,5-Trichloropyridine
Reactant of Route 3
2,3,5-Trichloropyridine
Reactant of Route 4
2,3,5-Trichloropyridine
Reactant of Route 5
2,3,5-Trichloropyridine
Reactant of Route 6
2,3,5-Trichloropyridine

Citations

For This Compound
186
Citations
P Zhong, H Hu, S Guo - Synthetic communications, 2004 - Taylor & Francis
Reaction of trichloroacetaldehyde and acrylonitrile in the presence of a catalytic amount of copper (I) chloride in ionic liquid afforded 2,3,5‐trichloropyridine, fluorination of which with KF …
Number of citations: 15 www.tandfonline.com
HF Ma, HS Jia, Y Qian, F Wen… - … Section E: Structure …, 2007 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 63| Part 1| January 2007| Pages o311-o312 https://doi.org/10.1107/S1600536806053414 …
Number of citations: 3 scripts.iucr.org
P Sutter, CD Weis - Journal of Heterocyclic Chemistry, 1980 - Wiley Online Library
The high specificity of the reduction system zinc and ammonium salts in dimethyl methylphosphonate as solvent is demonstrated in several reductive dechlorination reactions of …
Number of citations: 9 onlinelibrary.wiley.com
JRB Gomes, LMPF Amaral, MAVR da Silva - Chemical physics letters, 2005 - Elsevier
The gas-phase standard molar enthalpy of formation of the 2,3,5-trichloropyridine compound was derived from the enthalpies of combustion of the crystalline solid measured by rotating-…
Number of citations: 18 www.sciencedirect.com
WJ Sell - Journal of the Chemical Society, Transactions, 1908 - pubs.rsc.org
It was also obtained in relatively large amount by Dootson and the author by the interaction of phosphorus pentachloride and pyridine (Trans., 1898, 81, 432), as well as by the …
Number of citations: 4 pubs.rsc.org
H Hu, C Ge, A Zhang, L Ding - Molecules, 2009 - mdpi.com
A highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids in aqueous phase was developed. High yields of 3,5-dichloro-2-…
Number of citations: 16 www.mdpi.com
KI Kobrakov, VK Korolev, II Rybina… - Chemistry of Heterocyclic …, 2000 - Springer
(3,5-Dichloro-2-pyridyl)hydrazine was synthesized by the interaction of 2,3,5-trichloropyridine with hydrazine hydrate. Reaction of the former with carbonyl compounds gave N-(3,5-…
Number of citations: 3 link.springer.com
CS Giam, SD Abbott, RC Hall - Organic Preparations and …, 1971 - Taylor & Francis
The first procedure involved the decarboxylation of picloram in a glass-tube furnace at 385O and in the presence of wet ether. yield was satisfactory, the use of highly inflammable ether …
Number of citations: 0 www.tandfonline.com
C Bobbio, M Schlosser - European Journal of Organic …, 2001 - Wiley Online Library
A deprotonation study was performed using 2,3,5‐trichloropyridine, 3,5‐dichloro‐2‐fluoropyridine and 5‐chloro‐2,3‐difluoropyridine as the substrates. Upon reaction with lithium …
TF Mekonnen - 2016 - opus4.kobv.de
Metabolic transformation products (TPs) of the insecticide chlorpyrifos (CPF), the new fungicide fluopyram (FLP) and the broad-spectrum herbicide, glyphosate (GLP), were studied by …
Number of citations: 0 opus4.kobv.de

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